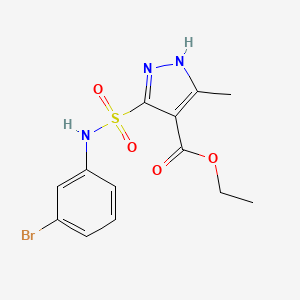![molecular formula C17H13N3O3 B2548640 2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-54-2](/img/structure/B2548640.png)
2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex organic compound with significant potential in various fields of research and industry. This compound belongs to the class of heterocyclic compounds, characterized by a chromeno-naphthyridine core, making it an intriguing molecule for synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be achieved through multiple synthetic routes. One common method involves the condensation reaction of 2-amino-3-cyano-4H-chromen-4-one with dimethylamine in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures (around 150-200°C) under reflux conditions for several hours to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar methods, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and high-throughput techniques are often employed to ensure consistent and efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, producing amine derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., sodium azide) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exerts its effects varies depending on its application:
Fluorescence: The compound's chromophore absorbs light at specific wavelengths and re-emits it, making it useful as a fluorescent probe.
Pharmacological Activity: It interacts with cellular targets, such as enzymes and receptors, modulating biological pathways to exert its effects. For example, it can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
When compared to other similar compounds, 2-(Dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione stands out due to its unique combination of structural features and versatile applications. Similar compounds include:
2-Amino-3-cyano-4H-chromen-4-one: A precursor used in the synthesis.
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione: Lacks the dimethylamino group, affecting its chemical reactivity and applications.
Dimethylaminonaphthyridine derivatives: Varying substituents on the naphthyridine core, altering their chemical and physical properties.
Properties
IUPAC Name |
2-(dimethylamino)chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-19(2)20-8-7-13-11(17(20)22)9-12-15(21)10-5-3-4-6-14(10)23-16(12)18-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUPRBJZAKMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)
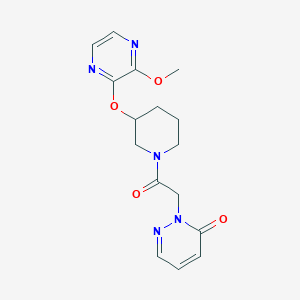
![3-(2-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanamide](/img/structure/B2548560.png)
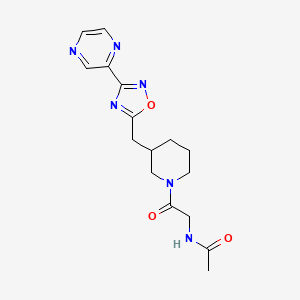
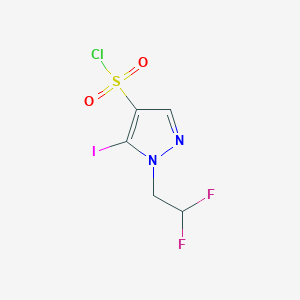
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)
![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)
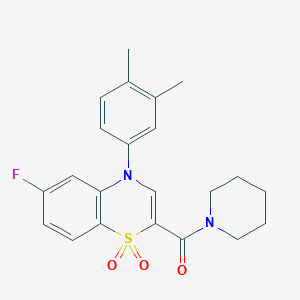
![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)
![N-(5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548572.png)
![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2548577.png)
